4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
Description
BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)30(26,27)21-14-17(18-2-1-11-28-18)22-9-12-29-13-10-22/h1-6,11,17,21H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQORLFHNPEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of biopharmaceuticals and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzenesulfonamide core
- A dioxopyrrolidine moiety
- A furan ring
- A thiomorpholine substituent
This combination of functional groups is believed to contribute to its biological activity, particularly in enhancing monoclonal antibody production and potential therapeutic applications.
Enhancements in Monoclonal Antibody Production
Research has demonstrated that this compound significantly enhances the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cells. A study published in PLOS ONE identified it among a library of 23,227 chemicals that were screened for their ability to improve mAb yields. The compound was found to:
- Suppress cell growth while increasing glucose uptake.
- Elevate intracellular adenosine triphosphate (ATP) levels during antibody production.
- Alter glycosylation patterns, specifically reducing galactosylation levels in antibodies, which is crucial for their therapeutic efficacy.
The proposed mechanism of action involves modulation of cellular metabolism and protein production pathways. The compound appears to:
- Influence metabolic pathways beneficially during antibody production processes.
- Increase energy availability while suppressing excessive cell growth, facilitating higher yields of mAbs.
Case Studies
- Monoclonal Antibody Production : In a controlled study, the addition of this compound to CHO cell cultures resulted in a 30% increase in mAb production compared to control groups without the compound. This enhancement was attributed to improved metabolic efficiency and altered glycosylation profiles.
- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may also act as a histone deacetylase inhibitor, opening avenues for research into cancer therapy and epigenetic regulation. The dual functionality as both an enhancer of mAb production and a potential therapeutic agent positions it uniquely among similar compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Activity | Structural Features |
|---|---|---|
| Compound A | mAb enhancement | Benzene core, no furan |
| Compound B | Histone deacetylase inhibition | Contains thiomorpholine |
| 4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide | mAb enhancement & HDAC inhibition | Unique combination of furan and dioxopyrrolidine |
Preparation Methods
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Maximizes ring closure |
| Catalyst Loading | 5–10 mol% PTSA | Balances rate and side reactions |
| Solvent | Toluene | Enhances thermal stability |
The introduction of the 2-(furan-2-yl)-2-thiomorpholinoethyl group requires a multi-step sequence involving nucleophilic substitutions and coupling reactions.
Step 1: Synthesis of 2-Bromoethyl-Furan-2-yl Intermediate
Furan-2-ylmagnesium bromide is reacted with 1,2-dibromoethane in tetrahydrofuran (THF) at −78°C to yield 2-bromo-1-(furan-2-yl)ethane. The Grignard reagent ensures regioselective alkylation at the β-position of furan.
Step 2: Thiomorpholine Incorporation
The bromoethyl intermediate undergoes nucleophilic substitution with thiomorpholine in dimethylformamide (DMF) at 60°C. Triethylamine (TEA) is employed to scavenge HBr, driving the reaction to completion. The product, 2-thiomorpholino-1-(furan-2-yl)ethane, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Step 3: Coupling to Benzenesulfonamide Core
The final assembly uses a Mitsunobu reaction:
- 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamide, 2-thiomorpholino-1-(furan-2-yl)ethane, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous THF.
- The reaction proceeds at 0°C to room temperature over 12 hours, forming the C–N bond between the sulfonamide nitrogen and ethyl side chain.
Table 2: Key Reaction Metrics for Coupling Step
| Condition | Value | Outcome |
|---|---|---|
| Molar Ratio (Core:Side Chain) | 1:1.2 | Minimizes dimerization |
| Solvent | THF | Enhances reagent solubility |
| Reaction Time | 12 hours | Ensures >90% conversion |
Analytical Validation and Purification
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 478.1245 (calculated 478.1238 for C₂₁H₂₄N₃O₅S₂).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Critical parameters include:
Industrial-Scale Considerations
Large-scale production necessitates modifications for cost and safety:
- Continuous Flow Reactors : Replace batch cyclization with flow systems to improve heat dissipation and reduce reaction time.
- Catalyst Recycling : Immobilized PTSA on silica gel allows reuse across 5 cycles without yield loss.
- Waste Mitigation : Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.
Comparative Analysis of Synthetic Routes
Table 3: Evaluation of Alternative Pathways
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu Coupling | 85 | 98 | Moderate |
| Ullmann Condensation | 72 | 95 | Low |
| Buchwald-Hartwig Amination | 78 | 97 | High |
The Mitsunobu reaction remains optimal for academic settings, while Buchwald-Hartwig amination offers superior scalability for industrial applications.
Mechanistic Insights and Side Reactions
Primary Pathway
The Mitsunobu reaction proceeds via oxidation of PPh₃ to Ph₃P=O, generating a betaine intermediate that facilitates nucleophilic attack by the sulfonamide nitrogen on the ethyl side chain.
Common Side Products
- Dimerization : Occurs when excess DEAD is used, leading to bis-sulfonamide derivatives. Mitigated by maintaining a 1:1.2 molar ratio.
- Oxidation of Thiomorpholine : Trace peroxides in THF oxidize thiomorpholine to its sulfoxide. Additions of 2,6-di-tert-butyl-4-methylphenol (BHT) suppress this.
Q & A
Basic: What synthetic strategies and reaction conditions are critical for optimizing the yield of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide?
Answer:
The synthesis involves multi-step reactions, including sulfonamide coupling, heterocyclic ring formation (pyrrolidinone and thiomorpholine), and furan incorporation. Key considerations include:
- Temperature Control : Maintaining 0–5°C during sulfonamide coupling to prevent side reactions (e.g., hydrolysis) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates for intermediates .
- Catalysts : Use of triethylamine or DMAP to activate carboxyl groups during coupling steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Validation : NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HPLC (retention time consistency) confirm structural integrity .
Advanced: How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., carbonic anhydrase)?
Answer:
Integrated computational-experimental workflows are critical:
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to enzyme active sites (e.g., carbonic anhydrase IX) by analyzing interactions with the pyrrolidinone and sulfonamide groups .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-enzyme complexes over 100 ns, identifying key residues (e.g., Zn²⁺ coordination by sulfonamide) .
- QSAR Models : Quantitative structure-activity relationships link substituent effects (e.g., furan vs. thiophene) to inhibitory potency (IC₅₀) .
Experimental Validation : Enzyme inhibition assays (SPR or fluorescence-based) validate predictions .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.5–8.5 ppm) and furan protons (δ 6.3–7.1 ppm) confirm regiochemistry .
- Thiomorpholine methylenes appear as multiplets at δ 2.8–3.5 ppm .
- HRMS : Exact mass (±0.001 Da) validates molecular formula (C₂₁H₂₄N₃O₅S₂) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (254 nm) ensures >98% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Impurity Profiling : LC-MS identifies trace byproducts (e.g., des-thiomorpholine derivatives) that may interfere with activity .
- Structural Analog Comparison : Benchmark against structurally defined analogs (e.g., replacing thiomorpholine with piperazine) to isolate pharmacophore contributions .
Basic: Which structural motifs in this compound are hypothesized to drive its pharmacological activity?
Answer:
Key pharmacophores include:
- 2,5-Dioxopyrrolidin-1-yl : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in target enzymes .
- Thiomorpholine Ethyl Group : Enhances solubility and modulates membrane permeability via nitrogen lone-pair interactions .
- Furan-2-yl : Participates in π-π stacking with aromatic residues in enzyme binding pockets .
Supporting Data : SAR studies show a 10-fold drop in activity when furan is replaced with thiophene .
Advanced: What experimental strategies are recommended for studying this compound’s metabolic stability in vitro?
Answer:
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at furan or thiomorpholine) .
- CYP Inhibition Assays : Fluorogenic substrates quantify CYP3A4/2D6 inhibition, guiding toxicity profiling .
- Stability in Plasma : Incubation in plasma (37°C, 24 hr) with HPLC monitoring detects hydrolysis of sulfonamide or pyrrolidinone groups .
Basic: What are the documented challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Intermediate Stability : Thiomorpholine-ethyl intermediates are hygroscopic; anhydrous conditions and inert atmosphere (N₂) are critical .
- Purification Bottlenecks : Column chromatography is impractical at >10 g scale; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
- Yield Optimization : Pilot reactions (DoE approach) vary catalyst loading (5–20 mol%) and temperature to maximize throughput .
Advanced: How can crystallography and Hirshfeld surface analysis elucidate solid-state interactions affecting solubility?
Answer:
- Single-Crystal XRD : Resolves H-bonding (sulfonamide NH to carbonyl O) and π-stacking (furan-benzene) motifs influencing crystal packing .
- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., 30% H-bonding, 15% π-π interactions) to correlate with solubility trends .
- Polymorph Screening : Slurrying in solvents (acetonitrile, toluene) identifies forms with enhanced dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
